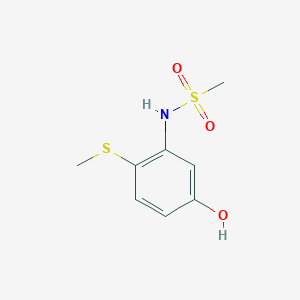
N-(5-Hydroxy-2-(methylthio)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Hydroxy-2-(methylthio)phenyl)methanesulfonamide is an organic compound with the molecular formula C8H11NO3S2 and a molecular weight of 233.311 g/mol . This compound is characterized by the presence of a hydroxy group, a methylthio group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Hydroxy-2-(methylthio)phenyl)methanesulfonamide typically involves the reaction of 5-hydroxy-2-(methylthio)aniline with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Hydroxy-2-(methylthio)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-(5-oxo-2-(methylthio)phenyl)methanesulfonamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-Hydroxy-2-(methylthio)phenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-Hydroxy-2-(methylthio)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxy-5-(2-(methylamino)ethyl)phenyl)methanesulfonamide: Similar structure but with an aminoethyl group instead of a methylthio group.
N-(5-Acetyl-2-hydroxy-phenyl)-methanesulfonamide: Similar structure but with an acetyl group instead of a methylthio group.
Uniqueness
N-(5-Hydroxy-2-(methylthio)phenyl)methanesulfonamide is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific scientific research applications and potential therapeutic uses .
Propiedades
Fórmula molecular |
C8H11NO3S2 |
|---|---|
Peso molecular |
233.3 g/mol |
Nombre IUPAC |
N-(5-hydroxy-2-methylsulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO3S2/c1-13-8-4-3-6(10)5-7(8)9-14(2,11)12/h3-5,9-10H,1-2H3 |
Clave InChI |
XWGQCHSPXDAXGX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(C=C1)O)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















